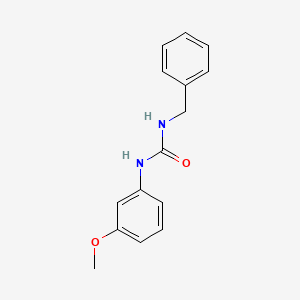

1-Benzyl-3-(3-methoxyphenyl)urea

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-8-13(10-14)17-15(18)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJZUDISYWISBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122020-37-5 | |

| Record name | 1-(M-ANISYL)-3-BENZYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Pharmacological and Biological Activities of 1 Benzyl 3 3 Methoxyphenyl Urea and Its Derivatives

Anticancer and Antiproliferative Potentials

Urea (B33335) derivatives, including those related to 1-benzyl-3-(3-methoxyphenyl)urea, are of significant interest in cancer research for their potential as therapeutic agents. ontosight.ai These compounds can exhibit a range of biological activities, such as enzyme inhibition and receptor modulation, which are crucial in the development of new anticancer drugs. ontosight.aiontosight.ai The specific arrangement of functional groups within these molecules contributes to their potential biological activity and physicochemical properties. ontosight.ai

Derivatives of this compound have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. For instance, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were evaluated for their effects on non-small cell lung cancer (A549), breast cancer (MCF-7), colon cancer (HCT116), and prostate cancer (PC-3) cell lines. mdpi.com Several of these compounds showed significant inhibitory activity, with some exhibiting IC₅₀ values below 5 μM against the A549 cell line and below 3 μM against the HCT116 cell line. mdpi.com Specifically, derivatives incorporating a 1-methylpiperidin-4-yl group displayed markedly higher antiproliferative activities against MCF-7 and PC-3 cells. mdpi.com

Similarly, other studies have reported the potent effects of related urea compounds. For example, 1-benzyl-3-benzoylurea, an analog of benzoylurea, was found to inhibit the growth of MCF-7 breast cancer cells more effectively than the standard drug hydroxyurea. researchgate.net Further research on a series of 1,3-disubstituted urea derivatives confirmed their good antiproliferative activity against human cancer cell lines KB (a subline of the HeLa cell line) and K562 (chronic myelogenous leukemia). researchgate.net Another study highlighted a series of diarylureas and diarylamides with a 1,3,4-triarylpyrazole scaffold that showed strong and broad-spectrum antiproliferative activities against a panel of 60 human cancer cell lines. researchgate.net

The following table provides a summary of the anticancer activities of selected urea derivatives against various human cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Observed Activity |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, HCT116, MCF-7, PC-3 | Significant antiproliferative activity, with some IC₅₀ values < 5 μM (A549) and < 3 μM (HCT116). mdpi.com |

| 1-Benzyl-3-benzoylurea | MCF-7 | More potent growth inhibition than hydroxyurea. researchgate.net |

| 1,3-Disubstituted urea derivatives | KB, K562 | Good antiproliferative activity. researchgate.net |

| Diarylureas with 1,3,4-triarylpyrazole scaffold | NCI-60 cell line panel | Strong and broad-spectrum antiproliferative activities. researchgate.net |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHN | Moderate but significant anticancer activity. semanticscholar.org |

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to healthy cells. Research has shown that some derivatives of this compound exhibit selective antiproliferative effects. For example, a series of 1,3-disubstituted urea derivatives demonstrated antiproliferative activity against human tumor cell lines (KB and K562) but showed no such activity against the human liver cell line L02. researchgate.net This selectivity is a significant advantage for a potential anticancer drug candidate, as it suggests a reduced likelihood of side effects. researchgate.net

Similarly, a study on nitroaryl urea derivatives found that some of the tested compounds were active in laryngeal cancer cells (RK33) and rhabdomyosarcoma cells (TE671) while being generally less toxic to healthy human fibroblasts (HSF). tandfonline.com Furthermore, certain N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were evaluated against the human liver normal cell line HL7702 and showed varying degrees of selectivity. mdpi.com The ability of these compounds to preferentially target cancer cells underscores their potential for further development as safer and more effective anticancer agents.

Antimicrobial Activities

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. Urea and thiourea (B124793) derivatives have a history of being explored for their biological activities, including as antibacterial and antifungal agents. ontosight.ainih.gov

Several studies have highlighted the antibacterial potential of urea and thiourea derivatives. hilarispublisher.com For instance, a series of 1-aryl-5-(o-methoxyphenyl)-2-S-benzyl isothiobiurets were synthesized and screened for their antibacterial activity against pathogenic bacteria such as E. coli, S. aureus, and P. aeruginosa. nih.gov The cup plate agar (B569324) diffusion method was used to determine the zone of inhibition, indicating the extent of antibacterial action. nih.gov Another study focused on urea and thiourea derivatives of anacardic acid, which were tested for their antibacterial properties. scirp.org These findings suggest that the urea scaffold can be a promising framework for developing new antibacterial agents.

The antifungal potential of urea derivatives has also been a subject of investigation. ontosight.ai Research on 1-aryl-5-(o-methoxyphenyl)-2-S-benzyl isothiobiurets included screening for antifungal activity against fungi like Aspergillus and Fusarium. nih.gov The results from these studies contribute to the growing body of evidence supporting the exploration of urea derivatives as potential antifungal agents. ontosight.ainih.gov Furthermore, a series of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives were synthesized and evaluated for their in vitro activity against the human fungal pathogen Candida albicans. researchgate.net Several of these compounds demonstrated significant antifungal activity. researchgate.net

The exploration of urea derivatives extends to their potential antiviral applications. ontosight.aiontosight.ai Studies have been conducted to assess the antiviral activity of various urea-based compounds against different viruses. For example, novel 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives were tested for their activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B3 (CVB3). tandfonline.com One of the synthesized compounds showed activity against HSV-1, indicating that specific structural features, such as the presence of a 4-methoxyphenyl (B3050149) group, could be beneficial for antiviral efficacy. tandfonline.com Other research has also explored the antiviral potential of urea derivatives containing heterocyclic moieties. researchgate.net

Enzyme Modulation and Inhibition

Enzyme inhibition is a key mechanism through which many pharmaceutical agents exert their therapeutic effects. pioneerpublisher.com Derivatives of this compound have been investigated for their capacity to inhibit several enzymes, including urease and acetylcholinesterase.

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the management of infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis. acs.org Research has indicated that urea derivatives can act as urease inhibitors. mdpi.com Specifically, some studies have explored the urease inhibitory potential of compounds structurally related to this compound. For instance, thiourea derivatives have shown activity against bacterial ureases. acs.org While direct studies on this compound's urease inhibition are not extensively detailed in the provided context, the broader class of urea and thiourea compounds it belongs to has established precedent for this type of enzymatic interaction. acs.orghilarispublisher.com

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.gov Certain aryl urea derivatives have been synthesized and evaluated for their ability to inhibit AChE. hilarispublisher.com For example, a study on 1-benzyl-3,4-dihydro-2h-quinolin-6-yl n-heptylcarbamate, a related carbamate (B1207046) ester, demonstrated antiacetylcholinesterase inhibitory activity. google.com Another study synthesized thiosemicarbazide (B42300) derivatives, with the most active compound featuring a 3-methoxybenzyl group, and evaluated their acetylcholinesterase inhibition activities. koreascience.kr These findings suggest that the structural scaffold of this compound may be amenable to modifications that could lead to potent AChE inhibitors.

The inhibitory action of urea derivatives on enzymes often involves the compound binding to the enzyme's active site, thereby preventing the natural substrate from binding. This can occur through various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific mechanism can vary depending on the enzyme and the chemical structure of the inhibitor. For urease, inhibitors can act as competitive inhibitors or irreversible suicide substrates by blocking the active sites. mdpi.com In the case of acetylcholinesterase, inhibitors can interact with both the catalytic and peripheral sites of the enzyme. nih.gov The general principle of enzyme inhibition by these compounds relies on their molecular structure mimicking the natural substrate or binding to a regulatory site on the enzyme.

Immunomodulatory Effects

Immunomodulation refers to the alteration of the immune system's function. Recent research has focused on the potential of small molecules, including urea derivatives, to act as immunomodulators, particularly in the context of cancer therapy.

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a crucial immune checkpoint that can be exploited by cancer cells to evade immune destruction. preprints.orgnih.gov Blocking this interaction can enhance the immune system's ability to attack cancer cells. preprints.org Studies have shown that certain aryl urea derivatives can act as inhibitors of the PD-1/PD-L1 complex. For instance, benzylethoxyaryl ureas have been designed and evaluated as multitarget inhibitors of PD-L1 and VEGFR-2. nih.gov Docking studies have suggested that these urea derivatives can fit into a hydrophobic groove on PD-L1, promoting its dimerization and thus preventing its interaction with PD-1. nih.gov A study on benzylethylenearyl ureas also found that some derivatives exhibited significant inhibitory effects on total PD-L1 expression in HT-29 cancer cells. preprints.org Specifically, a p-methoxyphenyl urea derivative (C. 12) showed an inhibition rate of around 75% for PD-L1. preprints.orgmdpi.com

Table 1: Effect of Selected Urea Derivatives on Total PD-L1 Expression in HT-29 Cells preprints.org

| Compound | Concentration (µM) | % Inhibition of Total PD-L1 |

| p-methoxyphenyl urea (C. 12) | 20 | ~75% |

| o-methoxyphenyl urea (C. 14) | 20 | ~50% |

| p-fluorophenyl urea (C. 3) | 20 | ~30% |

| Carbamate (C. 1) | 20 | ~30% |

Data is presented as approximate values based on graphical representation in the source.

The effect of this compound derivatives on the viability and proliferation of immune cells is a critical aspect of their immunomodulatory profile. Studies on related benzylethoxyaryl ureas showed that none of the synthesized compounds had any effect on the proliferation of immune Jurkat T-cells at the tested concentrations. nih.gov Similarly, research on benzylethylenearyl ureas indicated that the selected compounds showed no effect on immune cell viability. preprints.org This selectivity is a desirable trait for immunomodulatory agents, as it suggests that their primary action is on the target checkpoint or enzyme rather than causing broad cytotoxicity to immune cells.

Receptor Antagonism and Agonism Studies

The ability of this compound and related compounds to interact with specific receptors is a significant area of investigation. These interactions are fundamental to their potential therapeutic applications.

Neuropeptide Y (NPY) and its receptors are implicated in various physiological processes, including energy balance and feeding behavior. sci-hub.se The NPY5 receptor, in particular, is a target for the development of anti-obesity therapeutics. nih.govnih.gov

Aryl urea derivatives have been identified as potent antagonists of the NPY5 receptor. In one study, a series of trisubstituted phenyl urea derivatives were synthesized and evaluated for their ability to block the NPY5 receptor. While specific data for this compound was not detailed, the general class of compounds showed significant antagonist activity. sci-hub.se For instance, some analogues achieved IC50 values below 0.1 nM, indicating high potency. sci-hub.se The functional assays confirmed that these urea analogues act as antagonists. sci-hub.se

The exploration of NPY5 receptor antagonists has been a focused effort in the search for treatments for obesity. nih.gov Although clinical trials with some NPY5 receptor antagonists have not always resulted in clinically significant weight loss, the research highlights the role of this receptor in energy homeostasis. nih.gov

The dopaminergic system is crucial for a multitude of functions in the central nervous system, and ligands for dopamine (B1211576) receptors are of great interest for treating neurological and psychiatric disorders. researchgate.netresearchgate.net The D4 receptor subtype is a particular target for conditions like glioblastoma. researchgate.net

Research has explored the potential of aryl urea and related structures as dopamine receptor ligands. For example, a series of 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles were synthesized as potential ligands for the D4 receptor. researchgate.net While these are not direct derivatives of this compound, they share the benzyl (B1604629) and aryl functionalities, suggesting the potential for this class of compounds to interact with dopaminergic targets. Furthermore, heterocyclic urea derivatives have been investigated as dopamine D3 receptor ligands. google.com

The development of potent and selective D4 receptor antagonists is an active area of research, with some compounds showing high affinity and selectivity over other dopamine receptor subtypes. researchgate.net

Diverse Pharmacological Actions of Aryl Urea and Related Derivatives

Beyond specific receptor interactions, aryl urea derivatives have demonstrated a wide range of pharmacological effects, underscoring their versatility as a chemical scaffold.

Aryl urea compounds have been investigated for their anti-inflammatory potential. One study identified a novel aryl urea compound, CKT0103, which demonstrated potent anti-inflammatory effects in an endotoxin-induced airway epithelial cell injury model. nih.gov This compound was found to significantly inhibit the synthesis and release of pro-inflammatory cytokines IL-6 and IL-8. nih.gov The mechanism of this action was linked to the inhibition of Toll-like receptor 4 (TLR4) up-regulation and the down-regulation of IκBα, a key inhibitor of the pro-inflammatory NF-κB pathway. nih.gov

Other studies have also highlighted the anti-inflammatory activity of various aryl urea derivatives, suggesting a broad potential for this chemical class in treating inflammatory conditions. hilarispublisher.comresearchgate.net For example, certain 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. hilarispublisher.com

The search for new antiepileptic drugs has led to the investigation of various chemical structures, including aryl urea derivatives. nih.govacs.org Several studies have reported the anticonvulsant properties of compounds containing the aryl urea moiety. hilarispublisher.comzenodo.orgijprajournal.com

For instance, a series of five arylurea derivatives were synthesized and evaluated for their anticonvulsant activity using the pentylenetetrazole (PTZ) induced convulsion model in mice. hilarispublisher.com Two compounds, 1-(4-methoxyphenyl)-3-(diphenylmethyl)urea and 1-(4-chlorophenyl)-3-(diphenylmethyl)urea, were found to have potent anticonvulsant activity. hilarispublisher.com Another study on halo-substituted aryl ureas found that p-bromophenyl urea and p-chlorophenyl thiourea were highly active in the maximal electroshock (MES) test. zenodo.org

The broad spectrum of anticonvulsant activity observed in some urea derivatives, coupled with a potentially wide safety margin, makes them promising candidates for further development as new antiepileptic drugs. acs.org

Substituted urea derivatives have also been explored for their potential as antidepressant agents. nih.govresearchgate.net A study involving fourteen N-nitrophenyl-N'-(alkyl/aryl)urea and symmetrical 1,3-disubstituted urea derivatives evaluated their antidepressant activity in mice using the tail suspension test. hilarispublisher.comnih.gov

One compound, N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea, demonstrated a significant antidepressant effect, with a reduction in immobility time of 89.83%. nih.gov The position of the nitro group on the phenyl ring was found to influence the activity, with the para-substituted compound being the most effective. nih.govresearchgate.net This highlights the importance of the substitution pattern on the aryl ring for the antidepressant properties of these derivatives.

Data Tables

Table 1: NPY5 Receptor Antagonist Activity of Selected Aryl Urea Analogues

| Compound | R6 | R7 | R8-aryloxy | IC50 (nM) |

|---|---|---|---|---|

| 32 | H | H | 4-phenoxy | >1000 |

| 34 | H | H | 4-methoxy | >1000 |

| 35 | H | H | 4-hydroxy | >1000 |

| 40f | H | H | - | <0.1 |

| 44a | H | H | - | <0.1 |

| 44e | H | H | 4-benzyloxy | ~3-fold less potent than 32 |

| 47 | H | H | - | <0.1 |

Data derived from a study on trisubstituted phenyl urea derivatives as NPY5 receptor antagonists. sci-hub.se

Table 2: Anti-inflammatory Activity of CKT0103

| Cytokine | Effect of CKT0103 | Associated Pathway Modulation |

|---|---|---|

| IL-6 | Significant inhibition of synthesis and release | Inhibition of TLR4 up-regulation and IκBα down-regulation |

| IL-8 | Significant inhibition of synthesis and release | Inhibition of TLR4 up-regulation and IκBα down-regulation |

Data from a study on the anti-inflammatory effects of a novel aryl urea compound. nih.gov

Table 3: Anticonvulsant Activity of Selected Aryl Urea Derivatives

| Compound | Test Model | Activity |

|---|---|---|

| 1-(4-methoxyphenyl)-3-(diphenylmethyl)urea | PTZ-induced convulsions | Potent anticonvulsant |

| 1-(4-chlorophenyl)-3-(diphenylmethyl)urea | PTZ-induced convulsions | Potent anticonvulsant |

| p-bromophenyl urea | Maximal Electroshock (MES) | Most active |

| p-chlorophenyl thiourea | Maximal Electroshock (MES) | Most active |

Data compiled from studies on the anticonvulsant activity of aryl urea derivatives. hilarispublisher.comzenodo.org

Table 4: Antidepressant Activity of Selected N-nitrophenyl-N'-(alkyl/aryl)urea Derivatives

| Compound | Nitro Group Position | Reduction in Immobility Time (%) |

|---|---|---|

| 1 (N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea) | para | 89.83 |

| 2-6 | - | 36 - 59 |

| 7-9 | ortho and meta | 26.20 - 31.01 |

Data from a study on the antidepressant effects of substituted urea derivatives. nih.gov

Antiulcerogenic Potential

Research into unsymmetrically substituted urea derivatives has indicated potential efficacy in protecting against gastric ulcers. A study investigating the anti-ulcerogenic activity of a structurally related compound, 1-benzyl-3-(4-methylphenyl) urea, demonstrated a protective effect in ulcer-induced models in rats. researchgate.net This suggests that the core structure of 1-benzyl-3-phenylurea (B3047871) may contribute to gastroprotective effects.

In the aforementioned study, the test compound, 1-benzyl-3-(4-methylphenyl) urea, was evaluated in alcohol and aspirin-induced ulcer models. The findings revealed a dose-dependent protective effect, which was comparable to the standard drug, ranitidine. researchgate.net The presence of different substituents on the benzene (B151609) ring, such as methyl, hydroxy, and methoxy (B1213986) groups, has been noted to positively influence the inhibition of gastric ulcers in other urea derivatives. researchgate.net Specifically, compounds with electron-withdrawing groups have demonstrated excellent anti-inflammatory activity, which can be a contributing factor to antiulcer efficacy. researchgate.net

Table 1: Antiulcerogenic Activity of a 1-Benzyl-3-phenylurea Derivative

| Compound | Model | Protective Effect |

|---|---|---|

| 1-benzyl-3-(4-methylphenyl) urea | Alcohol and aspirin-induced ulcer models in rats | Dose-dependent protection |

Antiatherosclerotic and Hypoglycemic Activities

Urea derivatives have been a subject of investigation for their potential role in managing metabolic disorders, including atherosclerosis and diabetes. hilarispublisher.com While specific data on this compound is unavailable, the broader class of aryl urea compounds has been explored for these activities.

Antiatherosclerotic Activity:

The development of atherosclerosis involves the accumulation of cholesterol esters in macrophages. Inhibitors of the enzyme acyl-CoA:cholesterol O-acyltransferase (ACAT) are being investigated as potential antiatherosclerotic agents. evitachem.com Certain N,N'-disubstituted urea derivatives have shown promise as ACAT inhibitors, which can lead to hypocholesterolemic effects. acs.org This suggests a potential avenue for the antiatherosclerotic application of compounds like this compound, should they exhibit similar inhibitory properties.

Hypoglycemic Activity:

Several classes of urea derivatives have been evaluated for their hypoglycemic effects. hilarispublisher.commdpi.com For instance, some sulfonylurea and thiourea derivatives have demonstrated the ability to lower blood glucose levels. frontiersin.org The mechanism of action for many of these compounds involves stimulating insulin (B600854) secretion or improving insulin sensitivity. Given the structural similarities, it is plausible that this compound or its derivatives could exhibit hypoglycemic properties, although direct experimental evidence is currently lacking.

Table 2: Investigated Activities of Related Urea Derivatives

| Activity | Class of Compound | Observed Effect |

|---|---|---|

| Antiatherosclerotic | N,N'-disubstituted ureas | ACAT inhibition, hypocholesterolemic activity evitachem.comacs.org |

| Hypoglycemic | Sulfonylurea and thiourea derivatives | Lowering of blood glucose levels hilarispublisher.commdpi.comfrontiersin.org |

Iv. Structure Activity Relationship Sar Studies of 1 Benzyl 3 3 Methoxyphenyl Urea Analogues

Influence of Substituent Position and Nature on Biological Activity

The type and position of functional groups on the benzyl (B1604629) and phenyl rings of the core structure are critical determinants of biological activity. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

The methoxy (B1213986) (-OCH₃) group, present on the phenyl ring of the parent compound, plays a significant role in modulating activity, and its position is a key factor. Studies on various urea (B33335) derivatives have shown that altering the methoxy substitution pattern—ortho, meta, or para—can lead to substantial differences in biological efficacy. For instance, in a series of benzimidazole (B57391) urea derivatives, the inclusion of a methoxy substituent at the para-position of the phenyl group was found to significantly improve inhibitory activity against both α-amylase and α-glucosidase. mdpi.com In other studies, a methoxy group at the 2-position (ortho) of a pyridine (B92270) ring in a urea derivative was shown to enhance antiproliferative activity. mdpi.com The specific positioning of the methoxy group can influence the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor, as well as its electronic character which can affect hydrogen bond strength.

| Compound | Substituent (R) on Phenyl Ring | Group Type | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC3 (Prostate Cancer) IC₅₀ (µM) |

|---|---|---|---|---|

| Analogue 1 | -OCH₃ (Methoxy) | EDG | >10 | >10 |

| Analogue 2 | -CF₃ (Trifluoromethyl) | EWG | 2.5 | 4.8 |

| Analogue 3 | -F (Fluoro) | EWG | 3.1 | 5.2 |

| Analogue 4 | -Cl (Chloro) | EWG | 1.5 | 2.9 |

| Analogue 5 | -NO₂ (Nitro) | EWG | 6.7 | 8.1 |

Data in this table is illustrative, based on general trends reported for phenyl urea derivatives in anticancer studies and does not represent the specific compound 1-Benzyl-3-(3-methoxyphenyl)urea.

The hydroxyl (-OH) group can be a critical functional group for biological activity, primarily due to its ability to act as both a hydrogen bond donor and acceptor. In SAR studies, the introduction of a hydroxyl group, or its generation via demethylation of a methoxy group, can significantly alter potency. For example, in a series of trisubstituted phenyl urea derivatives acting as neuropeptide Y5 (NPY5) receptor antagonists, an analogue with a hydroxyl group was found to be less potent than the parent compound, suggesting that for that specific target, the -OH group was not favorable. sci-hub.se However, in other contexts, the introduction of a hydroxyl group can be beneficial. For instance, studies on tetrahydroquinoline derivatives showed that introducing a hydroxyl group on the 4-aryl substituent led to a significant improvement in antifungal activity. The ability of the hydroxyl group to form key hydrogen bonds that may not be possible with a methoxy group often explains these differences in activity. researchgate.net

When a molecule is chiral, its different stereoisomers can exhibit vastly different biological activities. This principle of stereoselectivity is highly relevant for urea derivatives that contain one or more chiral centers. nih.gov The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into the binding site of a protein. Studies on chiral urea derivatives have consistently shown that one enantiomer or diastereomer is often significantly more potent than the others. sci-hub.sehuji.ac.il

For example, in the optimization of NPY5 receptor antagonists, compounds with an (R) configuration at a specific methyl-substituted carbon were more potent than their (S) configuration counterparts. sci-hub.se Furthermore, the relative configuration of adjacent chiral centers was crucial, with an erythro configuration being favored by the receptor. sci-hub.se Similarly, a study on the anticonvulsant valnoctylurea, a chiral urea derivative, found that the (2S,3S)-VCU stereoisomer was more potent and had a wider safety margin than other stereoisomers. huji.ac.il These findings underscore the importance of synthesizing and testing stereochemically pure compounds to identify the most active and selective analogue.

Significance of Linker Regions and Core Urea Moiety Modifications

The central urea core and the linker connecting the two aryl rings are fundamental to the molecule's activity. Modifications in these regions can profoundly impact the compound's conformation, flexibility, and ability to interact with its target. frontiersin.org

Research on suramin (B1662206) analogues demonstrated the critical importance of the urea central unit for antiproliferative action. frontiersin.org When the urea bridge was replaced with a more flexible succinic acid diamide (B1670390) linker, the resulting compounds were significantly less active. frontiersin.org This suggests that the rigidity and specific hydrogen-bonding geometry of the urea moiety are essential. Similarly, increasing the length of an alkyl-urea linker has been shown to increase cytotoxic activity in some cases. nih.gov

Modifications to the urea group itself, such as N-alkylation (e.g., N-methylation), can disrupt the planarity of the molecule. nih.gov This disruption can increase aqueous solubility but may also alter binding affinity by removing a hydrogen bond donor. nih.gov Replacing the urea oxygen with sulfur to form a thiourea (B124793) can also significantly affect biological activity, sometimes leading to more active compounds. biointerfaceresearch.com Likewise, substituting the urea with a carbamate (B1207046) or an amide linker has been shown to reduce activity in certain classes of inhibitors, highlighting the preference for the specific electronic and hydrogen-bonding characteristics of the urea functional group. nih.gov

Hydrogen Bonding Networks and Molecular Recognition

The urea functionality is a privileged scaffold in medicinal chemistry largely due to its exceptional hydrogen bonding capabilities. frontiersin.orgnih.gov The urea group can act as a hydrogen bond acceptor via its carbonyl oxygen and as a hydrogen bond donor through its two N-H groups. mdpi.com This dual nature allows it to form a network of strong, directional hydrogen bonds with amino acid residues in the binding sites of proteins and enzymes, which is a cornerstone of molecular recognition and biological activity. nih.govmdpi.com

The carbonyl oxygen of the urea moiety is a frequent participant in these interactions, often forming two hydrogen bonds with protein backbone amides or side-chain donors. mdpi.com The N-H groups of the urea readily donate hydrogen bonds to acidic residues such as aspartic acid (Asp) and glutamic acid (Glu). mdpi.com Beyond classical hydrogen bonding, the urea moiety can also participate in other non-covalent interactions, including NH-π interactions, where an N-H bond is oriented perpendicularly to an aromatic ring of an amino acid like tryptophan (Trp), and π-stacking interactions. nih.gov These multiple, stable interactions anchor the molecule in the active site, contributing to high-affinity binding and, consequently, potent biological activity. mdpi.comresearchgate.net

In Silico Approaches to SAR Elucidation

Computational, or in silico, methods are pivotal in modern drug discovery for rapidly predicting the biological activity of novel compounds and elucidating their structure-activity relationships (SAR). These approaches minimize the extensive costs and time associated with traditional drug screening protocols by prioritizing the synthesis of the most promising candidates. researchgate.net For analogues of this compound, various in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis, have been employed to understand how structural modifications influence their potential therapeutic activities.

Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target receptor. This method is instrumental in understanding the intermolecular interactions that stabilize the ligand-receptor complex.

In a study on 1-benzyl-3-benzoylurea analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy, molecular docking was used to evaluate a series of 22 designed compounds. researchgate.net The results indicated that all designed analogues had a more favorable binding score than the parent compound, 1-benzyl-3-benzoylurea. Specifically, analogues with p-nitro, p-methoxy, and p-ethyl substitutions on the benzoyl ring were identified as optimal, with docking scores less than -90 kcal/mol, suggesting strong potential for VEGFR2 inhibition. researchgate.net

| Compound Analogue | Target Receptor | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1-Benzyl-3-(4-nitrobenzoyl)urea | VEGFR2 | < -90 | researchgate.net |

| 1-Benzyl-3-(4-methoxybenzoyl)urea | VEGFR2 | < -90 | researchgate.net |

| 1-Benzyl-3-(4-ethylbenzoyl)urea | VEGFR2 | < -90 | researchgate.net |

| Lenvatinib (Reference Ligand) | VEGFR2 | -118.62 | researchgate.net |

Similarly, docking calculations performed on benzoylthiourea (B1224501) derivatives and their metal complexes with beta-lactamase, a protein involved in antibiotic resistance, showed that the compounds have a notable affinity for the protein's binding groove. researchgate.net Computational studies on related diaryl urea derivatives targeting Cyclin-Dependent Kinase 4 (CDK-4) also revealed that bulky aryl moieties substituted with hydrogen bond donor or acceptor groups exhibit higher kinase inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are crucial for predicting the activity of unsynthesized compounds.

A 2D-QSAR study was conducted on a series of 34 N-aryl-N'-benzylurea and N-naphthoyl thiourea derivatives to model their cytotoxic activity against cancer. ijper.org The resulting model demonstrated strong predictive power, as indicated by its statistical validation parameters. ijper.org

| Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.9253 | Indicates that 92.53% of the variance in biological activity is explained by the model. | ijper.org |

| Q²cv (Cross-Validated R²) | 0.8767 | High value indicates good internal predictive ability of the model. | ijper.org |

| R² test (External Validation) | 0.6015 | Shows the model's ability to predict the activity of an external test set of compounds. | ijper.org |

This robust model was then used to predict the anticancer activity of other chemical compounds. ijper.org In another study, a 3D-QSAR model was developed for camptothecin (B557342) analogues incorporating urea and thiourea fragments. The model yielded statistically significant results, with a high correlation coefficient (r² = 0.991), and suggested that the size of substituents plays a critical role in the biological activity of these derivatives. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. This model serves as a template for designing new molecules or searching databases for compounds with similar activity.

For a series of benzoyl urea derivatives with antiproliferative activity, a five-point common pharmacophore hypothesis was developed. researchgate.net This model consisted of:

One hydrogen bond acceptor (A)

Two hydrogen bond donors (D)

One hydrophobic feature (H)

One aromatic ring (R) researchgate.net

This ADDHR model was successfully used to align all compounds in the dataset and develop 3D-QSAR models, demonstrating its validity in predicting the activity of compounds with a benzoyl urea or similar pharmacophoric structure. researchgate.net The identification of these key features provides a clear roadmap for designing new analogues. For instance, the urea moiety itself is a critical pharmacophore in many biologically active compounds, including those with anti-malarial and CDK inhibitory activities. nih.govnih.gov SAR studies on such compounds often focus on modifying the aryl groups attached to the urea to enhance interactions with hydrophobic pockets or introduce hydrogen bonding opportunities within the target's active site. nih.govmdpi.com

Vi. Advanced Research Applications and Future Directions for 1 Benzyl 3 3 Methoxyphenyl Urea

Development as Lead Compounds for Therapeutic Innovation

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The 1-benzyl-3-arylurea structure is considered an excellent starting point, or lead scaffold, for the development of novel therapeutics, particularly in oncology. researchgate.netnih.gov

Research has focused on modifying this core structure to enhance potency and improve pharmacokinetic profiles. For instance, studies on related 1,3-disubstituted ureas have shown that replacing certain parts of the molecule, such as an adamantyl group with a phenyl ring, can yield highly potent inhibitors with significantly improved drug concentrations in the blood and longer in vivo half-lives. nih.gov This process of iterative modification is central to transforming a promising lead compound into a viable drug candidate.

One study highlighted that an analog, 1-benzyl-3-benzoylurea, demonstrated superior growth inhibition of MCF-7 breast cancer cells compared to the established drug hydroxyurea, underscoring the therapeutic potential of this chemical family. researchgate.net The optimization process often involves synthesizing a series of derivatives where substituents on the phenyl rings are altered to fine-tune the compound's interaction with its biological target. nih.gov

| Compound | Core Structure | Key Modification | Improvement Noted |

|---|---|---|---|

| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Adamantyl-urea | N/A (Baseline) | Prone to rapid metabolism, leading to low blood concentration. |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Aryl-urea | Replacement of adamantyl with a substituted phenyl ring. | Showed a 7-fold increase in potency, a 65-fold increase in Cmax, and a 3300-fold increase in AUC. |

Utilization as Chemical Probes for Biological System Elucidation

Beyond direct therapeutic applications, compounds like 1-benzyl-3-(3-methoxyphenyl)urea serve as valuable chemical probes. These are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. By designing and synthesizing derivatives of a lead compound, researchers can systematically investigate the structure and function of a biological target.

For example, by introducing different functional groups at various positions on the this compound scaffold, scientists can map the binding pocket of a target enzyme. The changes in binding affinity and activity across a series of these molecular probes provide crucial information about which interactions (e.g., hydrogen bonds, hydrophobic interactions) are critical for the molecule's function. This knowledge is instrumental in understanding the biological role of the target protein and is a cornerstone of rational drug design. mdpi.com

Strategies for Rational Drug Design and Optimization

Rational drug design is a strategy that leverages knowledge of a biological target's three-dimensional structure to invent or discover new drugs. openmedicinalchemistryjournal.com The 1-benzyl-3-arylurea scaffold is frequently subjected to this approach. nih.govmdpi.com Methodologies such as molecular hybridization, where pharmacophoric elements from different known active molecules are combined, are employed to create novel compounds with enhanced or multi-target activity. nih.gov

The process often begins with a known inhibitor or a lead compound like this compound. Computational tools are then used to model its interaction with the target protein. openmedicinalchemistryjournal.com Scientists can then propose modifications—such as adding or removing functional groups—to improve this interaction. For instance, the urea (B33335) moiety is a key pharmacophoric feature in successful anticancer drugs like sorafenib (B1663141) and regorafenib (B1684635) because it forms critical hydrogen bonds within the target's binding site. mdpi.com Optimization strategies often focus on retaining this essential urea core while modifying the flanking benzyl (B1604629) and phenyl groups to enhance specificity and potency. nih.gov

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Molecular Hybridization | Combining structural motifs from different active compounds into a single molecule. | Combining the N-aryl-N'-benzylurea scaffold with a moiety from a proton pump inhibitor to create new anticancer agents. | nih.gov |

| Structure-Activity Relationship (SAR) | Synthesizing and testing a series of related compounds to determine which chemical groups are important for activity. | Replacing a phenyl ring with a naphthenic group or introducing various substituents to study the effect on antiproliferative activity. | nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. | Designing new inhibitors based on the pharmacophore of existing drugs like sorafenib, which includes a urea linker. | mdpi.com |

Integration of In Silico and In Vitro Methodologies in Compound Evaluation

The development of new drugs is significantly accelerated by the integration of computational (in silico) and laboratory-based (in vitro) methods. nih.govphyschemres.org This synergy is particularly evident in the evaluation of this compound derivatives.

The process typically starts with in silico screening, where large virtual libraries of compounds are docked into the 3D structure of a target protein to predict their binding affinity. openmedicinalchemistryjournal.combiointerfaceresearch.com This computational approach helps prioritize a smaller, more manageable number of promising candidates for actual synthesis. nih.gov Following synthesis, these compounds undergo in vitro testing, such as antiproliferative assays using cancer cell lines, to measure their actual biological activity (e.g., IC₅₀ values). researchgate.netphyschemres.org The experimental results are then used to refine the computational models, creating a feedback loop that enhances the predictive power of future in silico studies. researchgate.netnih.gov

| Step | Method | Objective | Finding |

|---|---|---|---|

| 1. In Silico Prediction | Molecular Docking (Molegro Virtual Docker) | Predict the binding activity of 1-benzyl-3-benzoylurea against the 1-UWH receptor. | The compound was predicted to be more potent than the reference drug, hydroxyurea. |

| 2. Synthesis | Modified Schotten Baumann method | Synthesize the designed compound for experimental testing. | Successful synthesis of the target compound. |

| 3. In Vitro Validation | MTT Assay on MCF-7 cell line | Experimentally measure the antiproliferative activity. | The synthesized compound was confirmed to be more potent in vitro than hydroxyurea. |

Exploration of Multitarget Therapeutic Approaches

Complex diseases like cancer often involve multiple biological pathways, making it difficult to achieve a cure with a drug that hits only a single target. mdpi.com This has led to the rise of multitarget therapeutic approaches, where a single molecule is designed to interact with two or more targets simultaneously. nih.govnih.gov This strategy can lead to improved efficacy and a lower likelihood of developing drug resistance. biointerfaceresearch.com

The 1-benzyl-3-arylurea scaffold is well-suited for developing such multitarget-directed ligands. nih.govnih.gov Researchers have designed and synthesized derivatives, such as benzylethoxyaryl ureas, that act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Programmed death-ligand 1 (PD-L1). nih.govmdpi.com These targets are involved in two distinct but crucial aspects of cancer progression: angiogenesis (the formation of new blood vessels that feed a tumor) and immune evasion. By inhibiting both, a single compound could potentially deliver a more powerful anti-cancer effect. The flexibility of the urea-based scaffold allows for the optimization of interactions with the distinct binding sites of multiple proteins. nih.govnih.gov

Q & A

Q. How can researchers optimize the synthetic yield of 1-Benzyl-3-(3-methoxyphenyl)urea?

Methodology :

- Reagents and Conditions : Use benzyl isocyanate and 3-methoxybenzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Stir the reaction at room temperature for 12–24 hours to ensure complete conversion .

- Workup : Evaporate the solvent under reduced pressure. Recrystallize the crude product using acetone or acetonitrile to enhance purity. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio of isocyanate to amine) and ensure anhydrous conditions to minimize side reactions.

Q. What analytical techniques are recommended for characterizing this compound?

Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 800 MHz for ¹H) in DMSO-d₆ or CDCl₃ to confirm the urea backbone and aromatic substituents. Key signals include NH protons at δ 6.5–7.5 ppm and methoxy groups at δ ~3.8 ppm .

- IR Spectroscopy : Identify urea C=O stretches (~1625 cm⁻¹) and N-H stretches (~3300–3349 cm⁻¹) .

- HPLC-UV : Assess purity (>99%) using a C18 column with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound?

Methodology :

- Recrystallization : Use acetone or ethyl acetate/hexane mixtures to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10–50%) for challenging impurities.

- Solvent Selection : Avoid polar protic solvents (e.g., methanol) to prevent urea degradation .

Advanced Research Questions

Q. How can the mechanism of this compound as a soluble epoxide hydrolase (sEH) inhibitor be investigated?

Methodology :

- Enzyme Assays : Measure IC₅₀ values using recombinant sEH and fluorescent substrates (e.g., cyano-2-epoxyglycerol). Compare inhibition kinetics with known inhibitors .

- Molecular Docking : Use X-ray crystallography or computational models (e.g., AutoDock Vina) to study interactions between the urea moiety and sEH’s catalytic domain .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) to evaluate steric/electronic effects on binding affinity .

Q. How do researchers resolve contradictions in reported melting points for this compound?

Methodology :

- Standardization : Calibrate melting point apparatus using reference compounds (e.g., pure benzophenone, 48–49°C).

- Sample Preparation : Ensure consistent recrystallization solvents and drying conditions (e.g., vacuum desiccation).

- Comparative Analysis : Cross-reference synthetic routes—solvent traces or polymorphic forms may cause discrepancies. For example, acetone-recrystallized samples yield 108.6°C, while DCM-derived samples show lower ranges (101–107°C) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodology :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate experimental conditions.

- NMR Prediction : Compare computed chemical shifts (via GIAO method) with experimental data to validate models .

Q. How can researchers study the coordination chemistry of urea derivatives with transition metals?

Methodology :

- Complex Synthesis : React this compound with Cu(I) or Pd(II) salts in THF or DCM. Monitor ligand exchange via UV-Vis or NMR .

- X-ray Crystallography : Characterize metal-urea complexes to determine binding modes (e.g., κ²-N,O coordination).

- Catalytic Testing : Evaluate complexes in Ullmann or Suzuki-Miyaura couplings to assess catalytic activity .

Q. What strategies are employed to analyze substituent effects on urea-based inhibitor potency?

Methodology :

- Analog Synthesis : Introduce electron-withdrawing (e.g., -Cl, -F) or donating groups (e.g., -OCH₃) at the 3-methoxyphenyl position .

- Biological Screening : Test analogs in enzyme inhibition assays and correlate substituent properties (Hammett σ constants) with activity trends.

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and molar refractivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。